5(6)-Carboxyeosin diacetate, SE
Description
5(6)-Carboxyeosin diacetate, succinimidyl ester (CE) is a fluorescent compound widely used in biomedical research as a potent inhibitor of plasma membrane calcium ATPase (PMCA), particularly isoform PMCA2 . It functions by irreversibly binding to PMCA, thereby disrupting calcium extrusion and intracellular Ca²⁺ homeostasis . CE is membrane-permeable in its diacetate form but becomes trapped intracellularly after esterases cleave the acetate groups, enabling long-term calcium modulation .
Key applications include:
- Neuronal studies: CE inhibits PMCA2 in cerebellar Purkinje cells, altering dendritic growth and modulating metabotropic glutamate receptor (mGluR1)-mediated effects .
- Cardiac research: CE prolongs calcium recovery in ventricular myocytes, impacting excitation-contraction coupling .
- Presynaptic pH regulation: CE slows calcium extrusion and acidification in Drosophila nerve terminals, linking PMCA activity to pH dynamics .
Properties
CAS No. |
150347-60-7 |
|---|---|
Molecular Formula |
C29H15Br4NO11 |
Molecular Weight |
873.05 |
Origin of Product |
United States |
Comparison with Similar Compounds
Carboxyfluorescein Diacetate (CFDA/CFSE)
CFDA shares structural similarities with CE, featuring diacetate and succinimidyl ester groups. However, CFDA is primarily used as a cell proliferation tracer and pH indicator rather than a calcium modulator .
CFDA demonstrates superior stability in aqueous solvents (e.g., 96.7% retention in DMSO after 30 days) compared to CE, which requires careful handling due to its cytotoxic effects .
Dihydrofluorescein Diacetate (H₂DCFDA)
H₂DCFDA is a redox-sensitive probe for detecting intracellular oxidants, differing from CE in its mechanism and applications .
H₂DCFDA is less specific than CE but more versatile for oxidative stress studies .
Ethynodiol Diacetate
It highlights the diversity of diacetate compounds in pharmacology .
Parent Compounds: Eosin and Fluorescein
CE derives from eosin and fluorescein, which are non-fluorescent until modified:
Research Findings and Data
Efficacy in PMCA Inhibition
Fluorescence Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
